molecular formula C20H24N6O4S B6542601 ethyl 4-[(4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate CAS No. 1060343-49-8

ethyl 4-[(4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate

Cat. No. B6542601
CAS RN: 1060343-49-8
M. Wt: 444.5 g/mol
InChI Key: SGDYCYGNBXODGW-UHFFFAOYSA-N
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Description

“Ethyl 4-[(4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves the use of strong acids and various other reagents . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a triazole ring, a pyridazine ring, a piperazine ring, a sulfonyl group, and a benzoate group . The exact structure would need to be determined through methods such as X-Ray diffraction analysis .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,2,4-triazole ring in their structure have been shown to exhibit significant anticancer activity . In particular, derivatives of this compound have demonstrated better antitumor activities against A549 than the positive agent cisplatin .

Antimicrobial Activity

1,2,4-Triazoles are known for their important antibacterial properties . They have been proven to have significant antibacterial activity, which makes them potential candidates for the development of new antibacterial agents.

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazole derivatives have been reported to possess analgesic and anti-inflammatory activities . This suggests that “ethyl 4-[(4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate” could potentially be used in the treatment of pain and inflammation.

Antioxidant Activity

These compounds have also been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiviral Activity

1,2,4-Triazole derivatives have shown potential as antiviral agents . This suggests that they could be used in the development of drugs to treat viral infections.

Enzyme Inhibitors

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of drugs to treat diseases related to these enzymes.

Future Directions

Triazole compounds have been the focus of many research studies due to their versatile biological activities . Future research could focus on exploring the potential applications of this compound in various fields, such as medicinal chemistry.

properties

IUPAC Name

ethyl 4-[4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-3-17-21-22-18-9-10-19(23-26(17)18)24-11-13-25(14-12-24)31(28,29)16-7-5-15(6-8-16)20(27)30-4-2/h5-10H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDYCYGNBXODGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate

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